molecular formula C11H12N2O2 B12889987 5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid

5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid

Cat. No.: B12889987
M. Wt: 204.22 g/mol
InChI Key: KULHWFWYIALEOM-UHFFFAOYSA-N
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Description

5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid is a heterocyclic compound with a unique structure that includes both an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine under reflux conditions, followed by acid-mediated cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid: Similar structure but lacks the phenyl group.

    5-Phenyl-3,4-dihydro-2H-pyrrole: Lacks the amino and carboxylic acid groups.

Uniqueness

5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, along with a phenyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c12-10-9(11(14)15)8(6-13-10)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,12,13)(H,14,15)

InChI Key

KULHWFWYIALEOM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=N1)N)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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